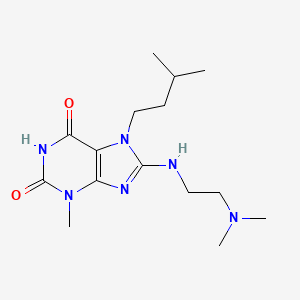

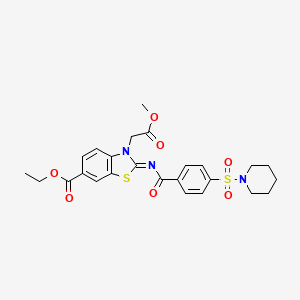

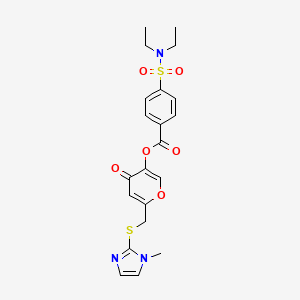

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . It also has a dimethylamino group attached, which is a functional group consisting of a nitrogen atom attached by single bonds to two methyl groups .

Wissenschaftliche Forschungsanwendungen

Reductive Chemistry and Cytotoxicity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethylbenzamide and its derivatives have been studied for their reductive chemistry, particularly focusing on their selective toxicity for hypoxic cells. This selectivity is due to oxygen-inhibited enzymatic reduction, making these compounds potential candidates for targeting hypoxic tumor cells. The reduction chemistry of these compounds facilitates further investigations into the toxic products generated both by hypoxic tumor cells and by enzyme-directed enzyme prodrug therapy (ADEPT) enzymes (Palmer et al., 1995).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Derivatives of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethylbenzamide have been evaluated as candidate prodrugs for GDEPT. The structural variations within these compounds have led to significant improvements in their potency, IC50 ratios, and bystander effect, showing potential as superior prodrugs for GDEPT compared to existing compounds (Friedlos et al., 1997).

Synthesis of Novel Benzodifuranyl and Anti-Inflammatory Agents

Novel derivatives synthesized from the reaction of visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil in dimethylformamide have shown significant anti-inflammatory and analgesic activities. These compounds have been screened as cyclooxygenase inhibitors and have demonstrated high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Synthesis of Hypoxia-Selective Cytotoxins

Regioisomers of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,3-dimethylbenzamide have been synthesized, showing excellent hypoxic selectivities against certain cell lines. This synthesis explores the potential of these compounds as hypoxia-selective antitumor agents (Palmer et al., 1996).

Amplifiers of Phleomycin

Compounds synthesized from the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium have been evaluated for their potential as amplifiers of phleomycin, a chemotherapy drug. These compounds, however, showed little activity in amplifying phleomycin, suggesting a need for further investigation and optimization (Kowalewski et al., 1981).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-10-14(11(2)19-17(18-10)21(3)4)20-16(22)12-8-7-9-13(23-5)15(12)24-6/h7-9H,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCDPSPJTQFAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)

![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)